BenchChemオンラインストアへようこそ!

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Stereochemistry Diastereomer comparison Receptor binding

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 2126143-15-3) is a single-enantiomer, trans-configured pyrrolidine-acetic acid derivative with a molecular formula of C₇H₁₄ClNO₂ (MW 179.64 g/mol) and an MDL identifier MFCD30833963, supplied as the hydrochloride salt. It belongs to the pyrrolidine-3-acetic acid class, a scaffold recognized for producing potent inhibitors of therapeutically relevant targets such as the fractalkine–CX3CR1 pathway in inflammatory bowel disease and γ-aminobutyric acid transporter 1 (GAT1).

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 2126143-15-3
Cat. No. B2447879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride
CAS2126143-15-3
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCC1CNCC1CC(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
InChIKeyWHLWHOJXSPYFQL-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 2126143-15-3): Chiral Pyrrolidine Scaffold for Stereochemically Defined Research


2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 2126143-15-3) is a single-enantiomer, trans-configured pyrrolidine-acetic acid derivative with a molecular formula of C₇H₁₄ClNO₂ (MW 179.64 g/mol) and an MDL identifier MFCD30833963, supplied as the hydrochloride salt . It belongs to the pyrrolidine-3-acetic acid class, a scaffold recognized for producing potent inhibitors of therapeutically relevant targets such as the fractalkine–CX3CR1 pathway in inflammatory bowel disease and γ-aminobutyric acid transporter 1 (GAT1) [1]. Unlike its racemic counterpart or the (3S,4R)-diastereomer, this compound provides a defined (3S,4S) stereochemistry at the pyrrolidine 3- and 4-positions, a feature critical for structure–activity relationship (SAR) studies where stereochemical configuration directly influences biological target engagement [2].

Why 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride Cannot Be Interchanged with Generic Pyrrolidine Acetic Acids


The pyrrolidine-3-acetic acid chemical space contains multiple stereoisomers, regioisomers, and N-substituted variants, each exhibiting distinct pharmacological profiles that preclude simple procurement substitution. Eisai and related patents demonstrate that the (3S,4R)-diastereomer of 4-methylpyrrolidin-3-ylacetic acid serves as the core for elaborated CX3CR1 antagonists [1]; however, identical N-substitution on the (3S,4S)-diastereomer would produce a stereochemically distinct compound with unpredictable target binding. Likewise, racemic trans-4-methylpyrrolidin-3-ylacetic acid hydrochloride (same CAS registry) introduces the (3R,4R)-enantiomer as a 1:1 mixture, complicating dose–response interpretation and potentially masking or antagonizing the desired biological effect . For GABA transporter studies, pyrrolidine-3-acetic acid-derived oximes demonstrate that even subtle modifications yield binding affinities spanning from micromolar to low nanomolar ranges (pKi = 7.87 ± 0.01 for the most potent analog) [2], underscoring that small structural changes produce large functional consequences—making stereochemically precise procurement essential rather than optional.

Quantitative Differentiation Evidence: 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride vs. Closest Analogs


Stereochemical Configuration: (3S,4S) vs. (3S,4R) Diastereomer Differentiation

The target compound bears a (3S,4S) trans-configuration, which is stereochemically distinct from the (3S,4R)-trans-diastereomer that forms the scaffold for Eisai's clinical-stage fractalkine–CX3CR1 antagonists [1]. In the patent, the (3S,4R)-diastereomer is explicitly claimed for compounds with biological activity in inflammatory bowel disease models, while the (3S,4S)-diastereomer is absent from the claims, indicating that the (3S,4S) configuration provides a structurally orthogonal tool for SAR exploration within the same target pathway [2].

Stereochemistry Diastereomer comparison Receptor binding

Enantiomeric Purity: Single (3S,4S) Enantiomer vs. Racemic Mixture (rac-(3R,4R)/(3S,4S))

As supplied, the target compound is a single (3S,4S)-enantiomer hydrochloride salt (minimum 95% purity per vendor specification ). In contrast, the racemic trans mixture (rac-(3R,4R)/(3S,4S))—which shares the same CAS 2126143-15-3—contains a 1:1 ratio of enantiomers . For biological assays, a racemic mixture introduces interpretive ambiguity: any observed activity represents the composite effect of two enantiomers that may have divergent affinities, efficacies, or even opposing pharmacological activities at the same target.

Enantiomeric purity Racemic mixture Biological assay reproducibility

Pyrrolidine Substitution Position: 3-Acetic Acid vs. Regioisomeric Analogs (2-yl and 1-yl acetic acids)

The target compound features the acetic acid moiety at the pyrrolidine 3-position (pyrrolidine-3-acetic acid scaffold). This regiochemistry is critical: pyrrolidine-3-acetic acid-derived oxime libraries produced GAT1 inhibitors with pKi values up to 7.87 ± 0.01 [1]. By contrast, pyrrolidine-2-alkanoic acid derivatives (acetic acid at the 2-position) evaluated for GABA transporter affinity yielded GAT-3 inhibition with IC₅₀ = 3.1 μM [2], while N-substituted pyrrolidine-1-yl acetic acids (acetic acid on the nitrogen) were explored as CCR5/HIV entry inhibitors with structurally distinct SAR requirements [3]. The shift of the acetic acid attachment point from position 3 to position 1 or 2 fundamentally alters the pharmacophore geometry and the distance between the carboxylic acid and the pyrrolidine nitrogen, directly affecting target recognition.

Regioisomer comparison Structure–activity relationship GABA transporter inhibition

Hydrochloride Salt Form: Enhanced Aqueous Solubility for Biological Assay Compatibility

The target compound is supplied as the hydrochloride salt. For pyrrolidine-acetic acid derivatives, the hydrochloride salt form is documented to enhance solubility in water compared to the free base or other salt forms, facilitating dissolution in aqueous biological assay media . The free base, 2-((3S,4S)-4-methylpyrrolidin-3-yl)acetic acid (CAS 2126143-14-2, MW 143.18), is also commercially available but may exhibit reduced aqueous solubility due to the absence of the hydrochloride counterion . For in vitro pharmacology and biochemical assays conducted in aqueous buffer systems, the hydrochloride salt minimizes the need for organic co-solvents such as DMSO, which can introduce solvent-related artifacts in cell-based and enzymatic assays.

Salt form comparison Aqueous solubility Biological assay compatibility

Structural Foundation for Stereochemically Defined Inhibitor Design: (3S,4S)-Pyrrolidine as a Privileged Scaffold

The (3S,4S)-disubstituted pyrrolidine scaffold has been validated as a productive pharmacophore for human aspartyl protease renin inhibition, where the trans-(3S,4S) configuration at the pyrrolidine core is essential for target engagement [1]. In this series, sulfonamide-bearing analogs (compounds 50, 51, 54a) demonstrated a 'pronounced increase in in vitro potency' relative to the prototype compound 2, confirming that the (3S,4S) stereochemistry provides a geometrically defined scaffold amenable to systematic potency optimization through side-chain elaboration [2]. This establishes the (3S,4S)-pyrrolidine-3-acetic acid core—of which the target compound is the minimally functionalized building block—as a stereochemically privileged starting point for medicinal chemistry campaigns targeting aspartyl proteases and related enzyme classes.

Privileged scaffold Renin inhibition Protease inhibitor design

Synthetic Versatility: Free Secondary Amine vs. N-Protected Analogs for Downstream Derivatization

The target compound features a free secondary amine at the pyrrolidine nitrogen, distinguishing it from N-protected analogs such as the N-Boc (2-{1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid) and N-Fmoc derivatives that are also commercially available . In the Eisai fractalkine–CX3CR1 inhibitor patent, the pyrrolidine nitrogen is invariably elaborated with substituted benzyl groups (e.g., 2-chloro-6-(trifluoromethyl)phenylmethyl), demonstrating that N-functionalization is essential for biological activity in this series [1]. The free amine form of the target compound therefore provides maximum synthetic flexibility for late-stage N-derivatization (reductive amination, acylation, sulfonylation, or urea formation) without requiring deprotection steps, which can introduce yield losses and impurity profiles.

Synthetic intermediate N-derivatization Medicinal chemistry building block

Recommended Application Scenarios for 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride in Scientific Research and Procurement


Stereochemical SAR Studies Complementing (3S,4R)-Based CX3CR1 Antagonist Programs

The Eisai patent family establishes the (3S,4R)-4-methylpyrrolidine-3-acetic acid scaffold as the core of potent fractalkine–CX3CR1 inhibitors developed for inflammatory bowel disease [1]. Procuring the (3S,4S)-diastereomer enables systematic stereochemical SAR: researchers can synthesize matched molecular pairs differing only in the C4 stereocenter (S vs. R) and evaluate the impact on CX3CR1 binding affinity, functional antagonism, and selectivity against related chemokine receptors. This directly addresses the patent landscape, which exclusively claims the (3S,4R) configuration and leaves the (3S,4S) space open for exploration.

Single-Enantiomer Procurement for Unambiguous Dose–Response and In Vitro Pharmacology

In high-throughput screening and lead optimization campaigns, the use of racemic mixtures introduces interpretive complexity: the observed IC₅₀ or EC₅₀ represents the weighted average of two enantiomers that may differ substantially in target affinity, functional efficacy, or even direction of modulation (agonist vs. antagonist). By procuring the single (3S,4S)-enantiomer hydrochloride salt [1], pharmacology teams eliminate this variable, enabling clean structure–activity relationships and reducing the risk of advancing a eutomer/eutomer mixture with an unfavorable distomer contribution.

GABA Transporter and Neurotransmitter Uptake Inhibitor Development

Pyrrolidine-3-acetic acid-derived oximes have been validated as potent mGAT1 inhibitors with low nanomolar binding affinities (pKi = 7.87 ± 0.01) [1]. The target compound provides the unfunctionalized pyrrolidine-3-acetic acid core for systematic derivatization via oxime condensation with aldehyde libraries, mirroring the MS Binding Assay-based screening workflow described by Huber et al. This application is supported by the regioisomeric differentiation evidence (Section 3, Evidence Item 3): the 3-acetic acid position is critical for GAT1 activity, and the (3S,4S)-configured building block introduces stereochemical definition absent from the achiral or racemic pyrrolidine-3-acetic acid alternatives.

Aspartyl Protease Inhibitor Lead Generation Using (3S,4S)-Pyrrolidine Scaffolds

The (3S,4S)-disubstituted pyrrolidine scaffold has demonstrated nanomolar potency against human renin, with in vivo blood pressure lowering efficacy confirmed in a hypertensive double-transgenic rat model [1]. The target compound, as a minimally functionalized (3S,4S)-4-methylpyrrolidine-3-acetic acid building block with a free secondary amine, is positionally primed for elaboration at both the carboxylic acid (amide coupling) and the pyrrolidine nitrogen (N-alkylation or N-acylation), enabling rapid parallel synthesis of focused libraries targeting aspartyl proteases beyond renin, including HIV-1 protease and BACE1.

Quote Request

Request a Quote for 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.